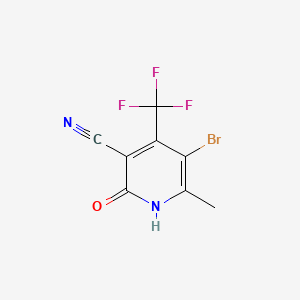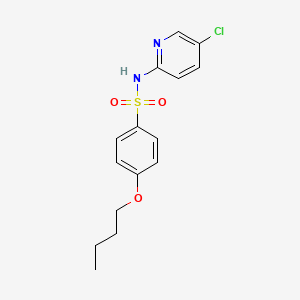![molecular formula C15H19BrN2O3S B602923 1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene CAS No. 914619-63-9](/img/structure/B602923.png)
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a brominated benzene ring, which is further connected to an imidazole ring substituted with ethyl and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Sulfonylation: The addition of a sulfonyl group to the brominated benzene ring.
Alkylation: The attachment of a propoxy group to the benzene ring.
Imidazole Formation: The formation of the imidazole ring with ethyl and methyl substitutions.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
化学反応の分析
Types of Reactions
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the benzene ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.
科学的研究の応用
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromine atom and imidazole ring can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
類似化合物との比較
Similar Compounds
- 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
- 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
- 1-(4-bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine
Uniqueness
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene stands out due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the imidazole ring provides a unique steric and electronic environment, potentially leading to distinct interactions with molecular targets compared to similar compounds.
特性
CAS番号 |
914619-63-9 |
|---|---|
分子式 |
C15H19BrN2O3S |
分子量 |
387.3g/mol |
IUPAC名 |
1-(4-bromo-3-propoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C15H19BrN2O3S/c1-4-8-21-14-9-12(6-7-13(14)16)22(19,20)18-10-11(3)17-15(18)5-2/h6-7,9-10H,4-5,8H2,1-3H3 |
InChIキー |
ZRVATXDSPRBMPK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2CC)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)
![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)

![[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B602848.png)

amine](/img/structure/B602853.png)

![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)

